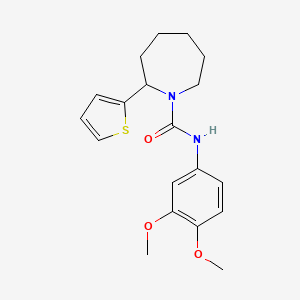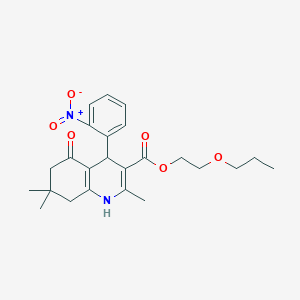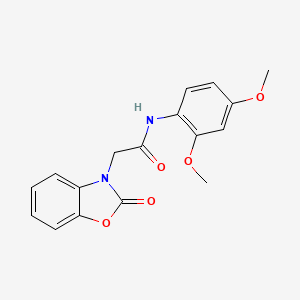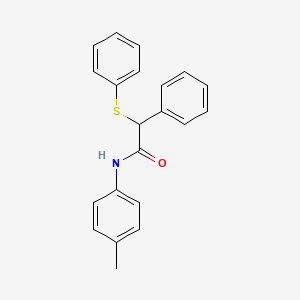
N-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, commonly known as URB597, is a synthetic compound that has been identified as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in the regulation of pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic benefits.
Wirkmechanismus
URB597 exerts its effects by inhibiting N-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, which leads to the accumulation of anandamide in the brain. Anandamide is an endocannabinoid that acts on cannabinoid receptors in the brain, producing various physiological effects. By increasing the levels of anandamide, URB597 may enhance the activity of the endocannabinoid system, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
URB597 has been found to produce various biochemical and physiological effects in animal models. For example, URB597 has been shown to increase the levels of anandamide in the brain, reduce the levels of prostaglandins, and decrease the activity of cyclooxygenase-2 (COX-2). Moreover, URB597 has been found to produce antinociceptive effects, reduce anxiety-like behavior, and enhance the effects of antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
URB597 has several advantages for lab experiments, including its selectivity for N-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, its ability to increase the levels of anandamide, and its potential therapeutic benefits. However, URB597 also has some limitations, including its potential for off-target effects, its limited solubility, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on URB597, including the development of more potent and selective N-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide inhibitors, the investigation of its effects in human subjects, and the exploration of its potential therapeutic applications in various medical conditions. Moreover, further research is needed to elucidate the mechanisms of action of URB597 and to identify potential off-target effects and toxicity. Overall, URB597 represents a promising compound for the development of novel therapeutics targeting the endocannabinoid system.
Synthesemethoden
The synthesis of URB597 involves several steps, including the reaction of 2-thiophenecarboxylic acid with N-methyl-2-bromoacetamide to form 2-(2-thienyl)-1-azepanecarboxamide. The resulting compound is then reacted with 3,4-dimethoxybenzylamine to yield URB597.
Wissenschaftliche Forschungsanwendungen
URB597 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, anxiety, depression, and addiction. In preclinical studies, URB597 has been shown to produce antinociceptive effects, reduce anxiety-like behavior, and enhance the effects of antidepressant drugs. Moreover, URB597 has been found to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-10-9-14(13-17(16)24-2)20-19(22)21-11-5-3-4-7-15(21)18-8-6-12-25-18/h6,8-10,12-13,15H,3-5,7,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWUKDOPWAYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4954021.png)
![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![5-{[(4-chloro-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954053.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4954065.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4954069.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)

![6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4954100.png)


![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954110.png)
